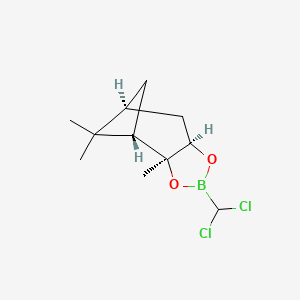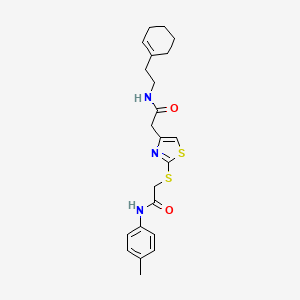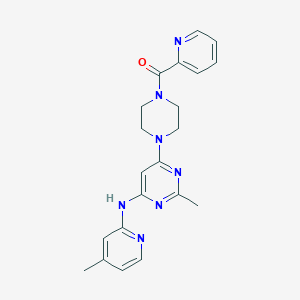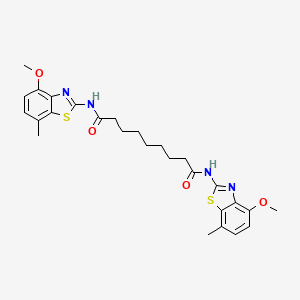
(S)-Pinandiol(dichloromethyl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Pinandiol(dichloromethyl)boronate is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronate group attached to a dichloromethyl moiety and a pinandiol backbone, which imparts chirality to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pinandiol(dichloromethyl)boronate typically involves the reaction of pinandiol with dichloromethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The process may involve the use of catalysts and specific solvents to optimize the yield and selectivity of the reaction .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-effectiveness, and safety.
化学反应分析
Types of Reactions
(S)-Pinandiol(dichloromethyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups, such as methyl or methylene.
Substitution: The dichloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized boronates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boronates.
科学研究应用
(S)-Pinandiol(dichloromethyl)boronate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s boron-containing structure makes it useful in the development of boron-based drugs and imaging agents.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including this compound, in cancer treatment and other diseases.
作用机制
The mechanism of action of (S)-Pinandiol(dichloromethyl)boronate involves its interaction with various molecular targets and pathways. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. Additionally, the compound’s chirality can influence its reactivity and selectivity in asymmetric synthesis .
相似化合物的比较
Similar Compounds
®-Pinandiol(dichloromethyl)boronate: The enantiomer of (S)-Pinandiol(dichloromethyl)boronate, with similar chemical properties but different stereochemistry.
Dichloromethyldiisopropoxyborane: A related boron-containing compound with different substituents on the boron atom.
Pinandiol(dibromomethyl)boronate: A similar compound with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific combination of a pinandiol backbone and a dichloromethylboronate group, which imparts distinct reactivity and selectivity in chemical reactions. Its chirality also makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial .
属性
CAS 编号 |
87249-60-3 |
|---|---|
分子式 |
C11H21BCl2O4 |
分子量 |
299.0 g/mol |
IUPAC 名称 |
dichloromethylboronic acid;(1S)-2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol |
InChI |
InChI=1S/C10H18O2.CH3BCl2O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7;3-1(4)2(5)6/h7,11-12H,4-6H2,1-3H3;1,5-6H/t7?,9?,10-;/m0./s1 |
InChI 键 |
XGXKHBQNJZEYCC-UZTBBJOZSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(Cl)Cl |
手性 SMILES |
B(C(Cl)Cl)(O)O.CC1(C2CCC([C@@]1(C2)O)(C)O)C |
规范 SMILES |
B(C(Cl)Cl)(O)O.CC1(C2CCC(C1(C2)O)(C)O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)
![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2604173.png)




![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2604184.png)

![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)

